molecular formula C21H24N2O3S B2740155 2,4,6-trimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898454-61-0

2,4,6-trimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2740155
CAS No.: 898454-61-0
M. Wt: 384.49
InChI Key: JRIISYBMFGTKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolo[3,2,1-ij]quinoline core fused with a 2,4,6-trimethylbenzenesulfonamide group. The methyl groups on the benzene ring likely increase lipophilicity, improving membrane permeability compared to non-methylated analogs .

Properties

IUPAC Name

2,4,6-trimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-12-8-13(2)20(14(3)9-12)27(25,26)22-17-10-16-6-5-7-23-19(16)18(11-17)15(4)21(23)24/h8-11,15,22H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIISYBMFGTKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components: (1) the 2,4,6-trimethylbenzenesulfonamide group and (2) the 1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-amine scaffold. Retrosynthetically, the sulfonamide bond is envisioned to form via coupling between a sulfonyl chloride derivative and the amine-containing heterocycle. The pyrroloquinoline core likely arises from cyclization strategies, while the oxo and methyl groups are introduced through oxidation and alkylation steps, respectively.

Synthesis of the Pyrroloquinoline Core

Cyclization Strategies

The pyrrolo[3,2,1-ij]quinoline skeleton is constructed via a tandem cyclization approach. A Stork enamine intermediate, generated from cyclohexenone and a propargylamine derivative, undergoes intramolecular alkyne cyclization under basic conditions. For example, treatment of cyclohexenol 116 with propanoyl chloride initiates esterification, followed by Ireland–Claisen rearrangement to generate a γ,δ-unsaturated ester. Subsequent bromolactonization and reductive cleavage yield a bicyclic alcohol, which is further functionalized via Mitsunobu reactions to introduce nitrogenous groups.

Oxidation and Methylation

The 2-oxo group is introduced via Dess–Martin periodinane oxidation of a secondary alcohol intermediate. For instance, alcohol 119 derived from reductive cleavage of a lactone is oxidized to the corresponding ketone 120 in 72% yield. The 1-methyl group is installed using methyl iodide under basic conditions (e.g., potassium carbonate in DMF), leveraging nucleophilic substitution at the pyrrolidine nitrogen.

Functionalization of the Quinoline Moiety

Amination at Position 8

The critical 8-amino group is introduced via a two-step sequence: (1) nitration of the quinoline core using fuming nitric acid, followed by (2) catalytic hydrogenation over palladium on carbon. Alternative routes employ Buchwald–Hartwig amination with a palladium catalyst and a bulky phosphine ligand, though this method requires careful optimization to avoid over-reduction.

Sulfonamide Bond Formation

Mitsunobu Reaction

The Mitsunobu reaction provides a robust method for sulfonamide coupling under mild conditions. A mixture of 2,4,6-trimethylbenzenesulfonyl chloride, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) facilitates the coupling with the pyrroloquinoline amine. This method, adapted from lycopodium alkaloid syntheses, affords the sulfonamide in 65–74% yield.

Nucleophilic Aromatic Substitution (SNAr)

Alternatively, the sulfonamide is formed via SNAr using activated aryl fluorides. Heating the quinoline amine with 2,4,6-trimethylbenzenesulfonyl fluoride in dimethyl sulfoxide (DMSO) at 120°C in the presence of potassium carbonate achieves coupling in 70–85% yield. This method avoids the use of moisture-sensitive reagents but requires elevated temperatures.

Table 1: Comparison of Sulfonamide Coupling Methods
Method Reagents Solvent Temperature Yield (%)
Mitsunobu PPh₃, DIAD, sulfonyl chloride THF RT 65–74
SNAr K₂CO₃, sulfonyl fluoride DMSO 120°C 70–85

Optimization and Alternative Routes

Protecting Group Strategies

Tert-butyloxycarbonyl (Boc) and nosyl (Ns) groups are employed to protect reactive amines during intermediate steps. For example, Boc protection of the pyrroloquinoline amine prior to sulfonylation prevents undesired side reactions. Deprotection is achieved using hydrochloric acid in dioxane.

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in SNAr, while THF is preferred for Mitsunobu reactions. Strong bases such as sodium hydride (NaH) or 1,8-diazabicycloundec-7-ene (DBU) improve yields in challenging couplings.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, quinoline H), 7.45 (d, J = 8.0 Hz, 2H, aryl H), 2.95 (s, 3H, N–CH₃), 2.60 (s, 6H, aryl–CH₃).
  • LC-MS : m/z 427.2 [M+H]⁺.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time matching synthetic standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: It can be oxidized to form sulfone derivatives.

  • Reduction: It can be reduced to form the corresponding sulfinamide.

  • Substitution: It can participate in nucleophilic substitution reactions, particularly at the sulfonamide moiety.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic agents like amines or alcohols are commonly used under mild conditions.

Major Products Formed

  • Oxidation: 2,4,6-trimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonyl derivatives.

  • Reduction: 2,4,6-trimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfinamide.

  • Substitution: Various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound is utilized as a building block in the synthesis of more complex molecules

Biology

It is studied for its potential biological activity. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development, particularly as enzyme inhibitors.

Medicine

Preliminary research indicates that it may have therapeutic potential. Its structure suggests possible applications as an anti-cancer or anti-inflammatory agent, though more research is needed to confirm these properties.

Industry

It may be used in the manufacturing of specialty chemicals, including dyes, agrochemicals, and advanced materials due to its stability and reactivity.

Mechanism of Action

Effects and Targets

The compound exerts its effects primarily through interactions with biological macromolecules, such as proteins and nucleic acids. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

Pathways Involved

The exact pathways and molecular targets involved in its action are still under investigation. it is hypothesized to interfere with specific enzyme functions, leading to the modulation of biochemical pathways relevant to its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogs include:

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Features
2,4,6-Trimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide Pyrrolo[3,2,1-ij]quinoline 2,4,6-Trimethylbenzenesulfonamide ~428.5 (calculated) Enhanced lipophilicity; potential enzyme inhibition via sulfonamide group
N-(4-Oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (898435-23-9) Pyrrolo[3,2,1-ij]quinoline Propionamide ~285.3 Simpler amide group; reduced steric hindrance
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Nitrophenyl, cyano, ester groups ~603.6 Polar ester groups; nitro substituent may confer redox activity

Key Observations :

  • Compared to the imidazopyridine derivative , the pyrroloquinoline core may exhibit distinct pharmacokinetics due to reduced polarity.
Physical Properties
Property Target Compound 898435-23-9 Imidazopyridine Derivative
Melting Point Not reported (predicted >250°C) Not reported 243–245°C
Solubility Low aqueous solubility Moderate (amide group) Low (ester and nitro groups)
Stability High (sulfonamide) Moderate Moderate (nitro group sensitive)

Notes:

  • The target compound’s trimethylbenzenesulfonamide group likely reduces solubility but improves metabolic stability .

Biological Activity

The compound 2,4,6-trimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a member of the pyrroloquinoline class of compounds. This class has garnered attention due to its potential therapeutic applications, particularly in the field of anticoagulation. This article synthesizes current research findings related to the biological activity of this compound.

Chemical Structure

The chemical structure can be broken down as follows:

  • Core Structure : Pyrrolo[3,2,1-ij]quinolin ring system.
  • Functional Groups :
    • Benzenesulfonamide moiety.
    • Trimethyl substituents at the 2, 4, and 6 positions.

Biological Activity Overview

Research has indicated that derivatives of pyrroloquinolines exhibit significant biological activities. The focus has primarily been on their anticoagulant properties and their ability to inhibit specific coagulation factors.

Anticoagulant Activity

Recent studies have demonstrated that derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one possess inhibitory effects on coagulation factors such as Factor Xa and Factor XIa:

CompoundIC50 (μM)Coagulation Factor Inhibited
Compound A3.68Factor Xa
Compound B2.00Factor XIa

These findings suggest that modifications to the pyrroloquinoline structure can enhance the inhibitory activity against these factors .

Case Studies

  • Synthesis and Evaluation : A study synthesized various derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one and evaluated their anticoagulant properties through in vitro assays. The results indicated that several compounds exhibited promising activity against both Factor Xa and Factor XIa .
  • Structure–Activity Relationship : Another study focused on the structure–activity relationships (SAR) of pyrroloquinoline derivatives. It was found that the introduction of specific substituents significantly influenced the potency against coagulation factors .

The mechanism by which these compounds exert their anticoagulant effects involves competitive inhibition at the active sites of coagulation factors. Molecular docking studies have suggested that specific interactions between the compound's functional groups and amino acid residues in the active sites are crucial for binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.